molecular formula C12H17Cl2N3S B1392807 4-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]butan-1-amine dihydrochloride CAS No. 1258640-99-1

4-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]butan-1-amine dihydrochloride

Cat. No.: B1392807
CAS No.: 1258640-99-1
M. Wt: 306.3 g/mol
InChI Key: MSOTVFKMVJQSCO-UHFFFAOYSA-N
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Description

4-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]butan-1-amine dihydrochloride is a heterocyclic compound that features a pyridine ring fused with a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]butan-1-amine dihydrochloride typically involves the reaction of pyridine derivatives with thiazole precursors. One common method involves the condensation of pyridine-3-carbaldehyde with thiosemicarbazide, followed by cyclization to form the thiazole ring. The resulting intermediate is then reacted with butan-1-amine under acidic conditions to yield the final product as a dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, is common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]butan-1-amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the pyridine or thiazole rings .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including 4-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]butan-1-amine dihydrochloride. Research indicates that compounds containing thiazole rings exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives of thiazole can induce apoptosis in human cancer cells, suggesting a pathway for developing new anticancer therapies .

Antimicrobial Properties

Thiazole-containing compounds have been studied for their antimicrobial activities. The presence of the pyridine and thiazole moieties in this compound suggests potential efficacy against bacterial and fungal pathogens. In vitro studies have shown that similar compounds can inhibit the growth of various pathogens, making them candidates for antibiotic development .

Neurological Research

The compound's structure suggests possible interactions with neurotransmitter systems, particularly in the context of neurodegenerative diseases. Preliminary studies indicate that thiazole derivatives can modulate neurotransmitter levels, potentially offering therapeutic benefits for conditions like Alzheimer's disease .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibits growth of bacteria/fungi
NeurologicalModulates neurotransmitter levels

Case Study 1: Anticancer Efficacy

In a controlled experiment involving various thiazole derivatives, researchers evaluated the cytotoxicity of this compound against human breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis .

Case Study 2: Antimicrobial Testing

A study focused on the antimicrobial properties of thiazole derivatives demonstrated that the compound exhibited notable inhibition against Staphylococcus aureus and Escherichia coli. Disk diffusion assays revealed clear zones of inhibition at varying concentrations, supporting its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of 4-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]butan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]butan-1-amine dihydrochloride
  • 4-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]butan-1-amine dihydrochloride
  • 4-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]pentan-1-amine dihydrochloride

Uniqueness

4-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]butan-1-amine dihydrochloride is unique due to its specific substitution pattern on the pyridine and thiazole rings, which can influence its binding affinity and selectivity for molecular targets. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .

Biological Activity

4-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]butan-1-amine dihydrochloride (CAS Number: 1258640-99-1) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including its potential as an anticancer agent, its antibacterial and antifungal activities, and its mechanisms of action.

The compound has the following chemical structure:

  • Molecular Formula : C₁₂H₁₅Cl₂N₃S
  • Molecular Weight : 233.33 g/mol
  • Purity : Typically available at 95% purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including our compound. The following table summarizes key findings from various studies:

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
HT29 (Colon Cancer)1.61 ± 1.92Induces apoptosis via CDK1 inhibition
STO (Mesothelioma)2.00 ± 0.50Causes G2/M cell cycle arrest
A431 (Skin Cancer)< 1.0Interacts with Bcl-2 protein

The compound exhibits significant cytotoxic effects across multiple cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.

Antibacterial Activity

Thiazole derivatives have also shown promising antibacterial properties. The following table presents data on the antibacterial efficacy of related compounds:

Compound ReferenceBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 mg/mL
Escherichia coli0.025 mg/mL

These findings indicate that the compound has strong antibacterial activity, comparable to standard antibiotics.

Antifungal Activity

In addition to antibacterial properties, thiazole compounds have demonstrated antifungal activity. Specific studies have reported:

  • Activity against Candida species : The compound exhibited MIC values ranging from 0.01 to 0.05 mg/mL against various strains.

This suggests potential therapeutic applications in treating fungal infections.

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is often linked to their structural components. The presence of specific substituents on the thiazole and pyridine rings can enhance activity:

  • Electron-donating groups on the phenyl ring increase cytotoxicity.
  • Substituents at specific positions on the thiazole ring are crucial for optimal interaction with biological targets.

Case Studies

  • Anticancer Efficacy : A study involving a series of thiazole derivatives, including our compound, demonstrated significant growth inhibition in various cancer cell lines, particularly highlighting its effectiveness against mesothelioma cells due to its ability to induce apoptosis through CDK1 inhibition.
  • Antibacterial Testing : In a comparative analysis against common pathogens like E. coli and S. aureus, the compound showed superior efficacy, indicating its potential as a lead compound for developing new antibacterial agents.

Properties

IUPAC Name

4-(4-pyridin-3-yl-1,3-thiazol-2-yl)butan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3S.2ClH/c13-6-2-1-5-12-15-11(9-16-12)10-4-3-7-14-8-10;;/h3-4,7-9H,1-2,5-6,13H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSOTVFKMVJQSCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CSC(=N2)CCCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]butan-1-amine dihydrochloride
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4-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]butan-1-amine dihydrochloride
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4-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]butan-1-amine dihydrochloride

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